2,4,4,6,6-Pentamethyl-1-heptene
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4,4,6,6-pentamethylhept-1-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24/c1-10(2)8-12(6,7)9-11(3,4)5/h1,8-9H2,2-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSSBKMKRTGHAAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC(C)(C)CC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5065697 | |
| Record name | 1-Heptene, 2,4,4,6,6-pentamethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5065697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.32 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14031-86-8 | |
| Record name | 2,4,4,6,6-Pentamethyl-1-heptene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14031-86-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,4,6,6-Pentamethyl-1-heptene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014031868 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Heptene, 2,4,4,6,6-pentamethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Heptene, 2,4,4,6,6-pentamethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5065697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,4,6,6-pentamethylhept-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.413 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2,4,4,6,6-PENTAMETHYL-1-HEPTENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/588OS7953P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for 2,4,4,6,6 Pentamethyl 1 Heptene
Oligomerization Processes for Branched Alkene Synthesis
Oligomerization is a fundamental process in the petrochemical industry for converting light olefins into higher-value products such as gasoline components and chemical intermediates. rsc.org For the synthesis of branched alkenes like 2,4,4,6,6-pentamethyl-1-heptene, the oligomerization of isobutene is the key pathway.
Catalytic Oligomerization of Isobutene and Related Feedstocks
The catalytic oligomerization of isobutene involves the reaction of three isobutene molecules to form a C12 trimer. The reaction proceeds through a series of steps initiated by a catalyst. The primary feedstock for this process is isobutene, which is a key intermediate in the production of various compounds, including its dimer, 2,4,4-trimethylpentene. rsc.org The reaction mixture typically contains the isobutene monomer, dimers, trimers, and small quantities of higher oligomers like tetramers. acs.org
The dimerization of isobutene to form diisobutene is a well-studied reaction and often a competing reaction in the synthesis of the trimer. rsc.org The goal in producing this compound is to promote the further reaction of the isobutene dimer with another isobutene molecule.
Role of Acid Catalysts in Oligomerization Selectivity and Yield
Acid catalysts are central to the oligomerization of isobutene. researchgate.net Both Brønsted and Lewis acid catalysts are employed, with the nature of the catalyst significantly influencing the selectivity and yield of the desired products. acs.orgresearchgate.net Solid acid catalysts are often preferred in industrial applications and include materials such as zeolites, sulfonic acid resins, solid phosphoric acid, and metal oxides. rsc.orgresearchgate.net
The dimerization of light olefins in the presence of solid acid catalysts occurs through a sequence of reactions involving carbocation intermediates. mdpi.com The surface acidity of the catalyst plays a crucial role in the dimerization reaction of isobutene. mdpi.com For instance, zeolites like H-Y, H-Beta, and H-ZSM-5 have shown high initial activity in isobutene dimerization. researchgate.net The structure, location, and strength of the active sites in these catalysts are determinant factors for product selectivity. researchgate.net Lewis acid catalysts, such as NiSO₄/γ-alumina, have also been shown to be active for isobutene oligomerization with high selectivity towards dimers. acs.org
The acid-catalyzed oligomerization of isobutene is a highly exothermic reaction. researchgate.net The reaction mechanism over Brønsted acid sites involves the protonation of an isobutene molecule to form a tert-butyl cation. This cation then reacts with another isobutene molecule to form a C8 carbocation, which can then either deprotonate to form a dimer or react further with another isobutene molecule to form a C12 carbocation. Deprotonation of the C12 carbocation yields the desired trimer, this compound.
| Catalyst Type | Examples | Key Characteristics |
| Zeolites | H-ZSM-5, H-Y, H-Beta | Strong Brønsted acid sites, shape selectivity can influence product distribution. rsc.orgresearchgate.net |
| Sulfonic Acid Resins | Amberlyst-36, Purolite-CT275 | Polymeric resins with sulfonic acid groups, operate at lower temperatures. rsc.org |
| Solid Phosphoric Acid (SPA) | Phosphoric acid on a solid support | Widely used industrial catalyst for oligomerization. researchgate.net |
| Lewis Acid Catalysts | NiSO₄/γ-Al₂O₃ | Active for isobutene oligomerization, with reaction proceeding via Langmuir-Hinshelwood kinetics. acs.org |
Process Parameters and Optimization for this compound Production
The production of this compound is highly dependent on the optimization of various process parameters. These parameters influence the reaction rate, catalyst activity, and selectivity towards the desired trimer. Key parameters include temperature, pressure, and reactant concentration.
The oligomerization of isobutene is typically carried out at low temperatures to prevent the formation of heavier oligomers and to control the highly exothermic reaction. researchgate.net For example, studies on isobutene oligomerization over a NiSO₄/γ-alumina catalyst were conducted at temperatures between 50-90 °C. acs.org Increasing the reaction temperature can lead to an increase in the conversion of the feedstock; however, it can also promote side reactions and catalyst deactivation. rsc.org For instance, with a H-Beta zeolite catalyst, increasing the temperature from 140 to 200 °C dramatically increased propene conversion. rsc.org
Pressure is another critical parameter. The kinetics of isobutene oligomerization have been studied at pressures around 2170 kPa. acs.org The concentration of isobutene also plays a significant role in the reaction kinetics. acs.org The development of detailed kinetic models based on experimental data is crucial for the process development and optimization of this compound production. acs.org These models can help in determining the optimal operating conditions to maximize the yield of the desired product.
| Process Parameter | Typical Range/Value | Impact on the Process |
| Temperature | 50 - 200 °C | Affects reaction rate and selectivity; higher temperatures can increase conversion but may also lead to side reactions and catalyst deactivation. acs.orgrsc.orgresearchgate.net |
| Pressure | ~2170 kPa | Influences reaction kinetics and phase behavior of reactants. acs.org |
| Isobutene Concentration | Variable | A key factor in determining the reaction rate and product distribution. acs.org |
| Catalyst Type | Solid Acids (Zeolites, Resins) | Determines the reaction mechanism and selectivity towards the desired oligomer. rsc.orgresearchgate.net |
Isolation and Purification Techniques for Branched Alkenes
Following the oligomerization reaction, the resulting product mixture contains not only the desired this compound but also unreacted isobutene, dimers (diisobutene), and other higher oligomers. Therefore, isolation and purification steps are necessary to obtain the final product with the required purity.
Reactivity and Chemical Transformations of 2,4,4,6,6 Pentamethyl 1 Heptene
Polymerization Chemistry of Branched Alkenes
The polymerization of alkenes is a critical industrial process for producing a vast range of materials. libretexts.orglibretexts.org The specific molecular structure of the monomer, particularly the degree and location of branching, plays a decisive role in the polymerization mechanism, kinetics, and the properties of the resulting polymer. nih.gov
Free-Radical Polymerization Mechanisms and Kinetics
Free-radical polymerization is a chain-growth process involving initiation, propagation, and termination steps. libretexts.orgpressbooks.pub An initiator, such as a peroxide, generates a free radical that adds to the alkene's double bond. pressbooks.pub This creates a new, larger radical that propagates the chain by adding to successive monomer units. libretexts.org
For a sterically hindered monomer like 2,4,4,6,6-pentamethyl-1-heptene, the kinetics of free-radical polymerization are significantly impacted. The bulky substituents surrounding the double bond impede the approach of the growing polymer radical, leading to a lower rate of propagation compared to less hindered alkenes like ethene or propene. acs.orgyoutube.com This steric hindrance can make homopolymerization via free-radical methods difficult or result in polymers with very low molecular weights. researchgate.net Chain transfer reactions, where the radical activity is transferred to another molecule (monomer, solvent, or another polymer chain), can also become more prevalent, further limiting the chain length. libretexts.orgwikipedia.org
Cationic Polymerization Pathways and Control
Cationic polymerization is initiated by an acid, which protonates the alkene to form a carbocation intermediate. libretexts.org This carbocation then acts as the propagating species, adding to subsequent monomer units. libretexts.org This method is particularly effective for alkenes with electron-donating groups that can stabilize the positive charge of the carbocation. libretexts.orgkhanacademy.org
This compound is well-suited for cationic polymerization. The addition of a proton to the terminal carbon (C-1) of the double bond results in the formation of a tertiary carbocation at C-2. This tertiary carbocation is significantly stabilized by the inductive effects of the surrounding alkyl groups. However, the extreme steric hindrance can still affect the propagation rate. Control over cationic polymerization can be challenging, as side reactions like proton elimination from the carbocation (leading to termination) or carbocation rearrangements can occur. libretexts.orggoogle.com Under specific conditions, such as using a Lewis acid catalyst like boron trifluoride with a co-catalyst, the polymerization of related branched alkenes like isobutylene (B52900) can be controlled to produce high molecular weight polymers. libretexts.org
Impact of Molecular Structure on Polymerization Behavior
The molecular structure of this compound profoundly influences its polymerization behavior due to steric effects. youtube.comrsc.org The five methyl groups, particularly the two gem-dimethyl groups at positions 4 and 6 and the methyl group at position 2, create a sterically crowded environment around the reactive double bond.
This steric hindrance has several consequences:
Reduced Polymerization Rate: The bulky groups physically block the approach of initiators and propagating chain ends, slowing down both initiation and propagation steps in any polymerization mechanism. acs.org
Lower Molecular Weight: The difficulty in adding new monomer units due to steric crowding often leads to premature termination of the polymer chain, resulting in lower average molecular weights compared to less branched isomers. researchgate.netwikipedia.org
Favors Cationic Polymerization: The structure favors the formation of a stable tertiary carbocation, making cationic polymerization a more viable pathway than free-radical polymerization, which is more sensitive to steric bulk at the radical center. libretexts.org
Inhibition of Stereoregular Polymerization: The random orientation of the bulky side chains as monomers add to the polymer backbone would likely result in an atactic polymer, lacking a regular, ordered structure. libretexts.org This irregularity prevents efficient chain packing, leading to amorphous, non-crystalline materials with lower density and mechanical strength. libretexts.org
| Structural Feature | Impact on Free-Radical Polymerization | Impact on Cationic Polymerization |
|---|---|---|
| Terminal Alkene (C=C at C-1) | Provides a site for radical addition. | Allows for protonation to initiate polymerization. |
| 1,1-Disubstitution (at C-2) | Sterically hinders radical approach, lowering propagation rate. | Leads to the formation of a stable tertiary carbocation upon protonation. |
| Bulky Alkyl Groups (at C-4, C-6) | Greatly increases overall steric hindrance, further reducing reaction rates and limiting polymer chain length. | Enhances carbocation stability through inductive effects but also hinders the approach of subsequent monomers. |
Role as a Chain Transfer Agent or Molecular Weight Regulator in Synthetic Rubbers
In polymerization reactions, a chain transfer agent is a molecule that can react with a propagating polymer chain, terminating the chain but creating a new radical or ion that can initiate the growth of a new polymer. wikipedia.org This process is a common method for controlling the average molecular weight of the final polymer. wikipedia.org
Alkenes with easily abstractable hydrogen atoms can function as chain transfer agents. Due to its highly branched structure, this compound has multiple tertiary hydrogens which, while sterically shielded, could potentially be abstracted by a growing polymer radical. Its isomers, collectively known as diisobutylene, are used as molecular weight regulators in the production of certain synthetic rubbers. By introducing these molecules into the polymerization mixture, the growth of extremely long polymer chains is prevented, resulting in a polymer with the desired molecular weight and processing characteristics.
Addition Reactions Involving the Terminal Alkene Moiety
The terminal double bond of this compound is the primary site for addition reactions, where the pi-bond is broken and two new sigma bonds are formed. libretexts.org
Electrophilic Addition Reactions: Regioselectivity and Stereochemical Considerations
Electrophilic addition is a characteristic reaction of alkenes. The reaction is initiated by an electrophile, an electron-seeking species, which attacks the electron-rich double bond. libretexts.org When an unsymmetrical reagent like a hydrogen halide (H-X) adds to an unsymmetrical alkene, the regioselectivity of the reaction is a key consideration.
According to Markovnikov's rule , in the addition of a protic acid to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon atom that already holds the greater number of hydrogen atoms. khanacademy.org The halide (or other nucleophilic group) attaches to the more substituted carbon. This rule is explained by the mechanism of the reaction, which proceeds through the most stable carbocation intermediate. libretexts.org
For this compound:
Step 1 (Protonation): The electrophile (H⁺) adds to the double bond. Addition to C-1 (the carbon with two hydrogens) produces a stable tertiary carbocation at C-2. Addition to C-2 would produce a primary carbocation at C-1, which is significantly less stable. Therefore, the reaction proceeds exclusively through the tertiary carbocation intermediate.
Step 2 (Nucleophilic Attack): The nucleophile (e.g., Br⁻) then attacks the electrophilic carbocation at C-2 to form the final product.
The immense steric hindrance from the pentamethyl groups does not change the electronic factors that dictate the formation of the most stable carbocation, so a strong adherence to Markovnikov's rule is expected. acs.orgresearchgate.net However, the rate of the subsequent nucleophilic attack could be slowed by the steric bulk surrounding the carbocation center.
| Reagent | Predicted Major Product (Following Markovnikov's Rule) | Intermediate Carbocation Stability |
|---|---|---|
| H-Br | 2-Bromo-2,4,4,6,6-pentamethylheptane | Tertiary carbocation at C-2 is highly favored over primary at C-1. |
| H₂O (acid-catalyzed) | 2,4,4,6,6-Pentamethyl-2-heptanol | Tertiary carbocation at C-2 is highly favored. |
Stereochemically, the carbocation intermediate is planar at the C-2 position. The subsequent attack by the nucleophile can occur from either face of the planar carbocation. Since the starting alkene is achiral and the intermediate allows for attack from either side, if a new chiral center were to be formed, a racemic mixture of enantiomers would be expected. However, in the case of adding a symmetrical reagent or a reagent like H-X to this compound, the product (e.g., 2-bromo-2,4,4,6,6-pentamethylheptane) is achiral, so no stereoisomers are formed.
Addition of Hydrogen Sulfide (B99878) to Branched Alkenes
The addition of hydrogen sulfide (H₂S) to branched alkenes like this compound is a significant reaction for the synthesis of bulky thiols. These thiols are valuable intermediates in various chemical industries. The reaction proceeds via an electrophilic addition mechanism, where the double bond of the alkene attacks the hydrogen of H₂S, typically in the presence of an acid catalyst.
In the case of highly branched alkenes such as the isomers of triisobutylene (B147571), which includes this compound, the addition of hydrogen sulfide can be catalyzed by a Lewis acid and a protic acid co-catalyst system. This process is utilized for the production of 2,2,4,6,6-pentamethylheptane-4-thiol (B1608359). The reaction conditions are carefully controlled to achieve high purity and yield.
Key parameters for this reaction include:
Catalyst: A combination of a Lewis acid (e.g., boron trifluoride complex) and a protic acid.
Pressure: The reaction is typically carried out under a pressure of 2-30 atm.
Temperature: The temperature is maintained in the range of -100 to +50 °C.
The regioselectivity of the addition follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom of the double bond that has more hydrogen atoms, and the sulfhydryl group (-SH) adds to the more substituted carbon atom. This leads to the formation of a tertiary thiol.
Interactive Table: Reaction Conditions for the Addition of H₂S to Triisobutylene
| Parameter | Condition |
| Reactants | Triisobutylene (mixture including this compound), Hydrogen Sulfide |
| Catalyst System | Lewis acid and Protic acid |
| Pressure | 2-30 atm |
| Temperature | -100 to +50 °C |
| Product | 2,2,4,6,6-pentamethylheptane-4-thiol |
Thermal Degradation and Pyrolysis Behavior
The thermal degradation, or pyrolysis, of this compound involves the decomposition of the molecule at elevated temperatures in the absence of oxygen. This process breaks the molecule down into smaller, more volatile fragments.
Fragmentation Pathways and Mechanisms under Pyrolytic Conditions
The pyrolysis of branched alkenes like this compound proceeds through a free-radical chain reaction mechanism. The high temperatures provide the energy necessary to initiate the homolytic cleavage of carbon-carbon (C-C) and carbon-hydrogen (C-H) bonds.
The primary fragmentation pathways include:
C-C Bond Fission: The cleavage of carbon-carbon single bonds is a dominant pathway, leading to the formation of smaller alkyl and alkenyl radicals. Due to the highly branched structure of this compound, there are numerous C-C bonds susceptible to cleavage.
C-H Bond Fission: The cleavage of carbon-hydrogen bonds can also occur, leading to the formation of hydrogen radicals and alkenyl radicals.
Intramolecular Radical Transfer: Once radicals are formed, intramolecular hydrogen transfer can occur, leading to the formation of more stable radical intermediates before further fragmentation.
Identification of Thermal Degradation Products
Studies on the pyrolysis of diisobutylene, a mixture of isomers that includes this compound and 2,4,4-trimethyl-2-pentene, have identified several major decomposition products. The combustion of diisobutylene results in carbon dioxide and other pyrolysis products typical of burning organic materials.
The main volatile products from the thermal decomposition of polyisobutylene (B167198), which shares structural similarities, include isobutylene and its dimers, 2,4,4-trimethyl-1-pentene (B89804) and 2,4,4-trimethyl-2-pentene. evonik.com
Interactive Table: Potential Thermal Degradation Products of this compound
| Product | Chemical Formula |
| Isobutylene | C₄H₈ |
| 2,4,4-Trimethyl-1-pentene | C₈H₁₆ |
| 2,4,4-Trimethyl-2-pentene | C₈H₁₆ |
| Methane | CH₄ |
| Propene | C₃H₆ |
| Carbon Dioxide (in case of combustion) | CO₂ |
Other Derivative Syntheses utilizing this compound as an Intermediate
This compound, as a component of diisobutylene, is a versatile intermediate in the synthesis of various other chemical compounds.
Hydrogenation: The double bond in this compound can be hydrogenated to produce the corresponding saturated alkane, 2,2,4,6,6-pentamethylheptane . nist.gov This reaction is typically carried out in the presence of a metal catalyst such as platinum or palladium.
Alkylation of Phenols: Diisobutylene reacts with phenol (B47542) in an alkylation reaction to produce octylphenol . This product is a key raw material for the synthesis of surfactants, antioxidants, and stabilizers.
Hydroformylation: As a terminal alkene, this compound can undergo hydroformylation (the oxo process). This reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond, typically using a rhodium or cobalt catalyst. core.ac.uknih.gov The product would be 3,5,5,7,7-pentamethyl-2-octanone .
Synthesis of Isononanoic Acid: Diisobutylene is a precursor for the synthesis of isononanoic acid . evonik.com This is a multi-step process that can involve hydroformylation followed by oxidation.
Synthesis of 3,5,5-Trimethylhexanol: Diisobutylene can also be converted to 3,5,5-trimethylhexanol , another important industrial chemical. evonik.com
Interactive Table: Derivatives Synthesized from this compound
| Derivative | Synthetic Route |
| 2,2,4,6,6-Pentamethylheptane | Hydrogenation |
| Octylphenol | Alkylation of Phenol |
| 3,5,5,7,7-Pentamethyl-2-octanone | Hydroformylation |
| Isononanoic Acid | Multi-step synthesis (e.g., via hydroformylation and oxidation) |
| 3,5,5-Trimethylhexanol | Multi-step synthesis |
Advanced Spectroscopic and Chromatographic Characterization of 2,4,4,6,6 Pentamethyl 1 Heptene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of 2,4,4,6,6-pentamethyl-1-heptene by providing detailed information about the chemical environment of each proton and carbon atom.
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to its vinylic and various saturated alkyl protons. The absence of spin-spin coupling for most signals, due to the presence of quaternary carbons, simplifies the spectrum into a series of singlets. The protons on the terminal double bond (olefinic protons) are the most deshielded, appearing furthest downfield. pressbooks.pub The chemical shifts for the different types of protons are summarized in the table below.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Structural Unit | Number of Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Vinylic (=CH₂) | 2 | ~4.85 | Singlet |
| Methylene (-CH₂-) at C3 | 2 | ~1.95 | Singlet |
| Methyl (-CH₃) at C2 | 3 | ~1.70 | Singlet |
| Methylene (-CH₂-) at C5 | 2 | ~1.30 | Singlet |
| Methyl (-CH₃) at C4 | 6 | ~1.05 | Singlet |
| Methyl (-CH₃) at C6 | 6 | ~0.88 | Singlet |
| Methyl (-CH₃) at C7 | 3 | ~0.88 | Singlet |
Note: Data are predicted based on established NMR principles. Actual values may vary based on solvent and experimental conditions.
Complementing the proton data, the ¹³C NMR spectrum provides a count of all unique carbon atoms and identifies the key structural features, including the olefinic carbons and the highly substituted quaternary centers. The carbons of the double bond are found in the downfield region of the spectrum, while the aliphatic carbons, including the numerous methyl groups, appear upfield.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C2 (Olefinic, =C<) | ~148 |
| C1 (Olefinic, =CH₂) | ~112 |
| C5 (-CH₂-) | ~54 |
| C3 (-CH₂-) | ~51 |
| C4 (Quaternary) | ~38 |
| C6 (Quaternary) | ~32 |
| C4-Methyls | ~30 |
| C6-Methyls | ~30 |
| C2-Methyl | ~23 |
| C7-Methyl | ~14 |
Note: Data are predicted based on established NMR principles. Actual values may vary based on solvent and experimental conditions.
Mass Spectrometry (MS) for Identification and Isomer Differentiation
Mass spectrometry is a powerful technique for determining the molecular weight of this compound and for distinguishing it from its various structural isomers through analysis of its fragmentation patterns. nih.gov The molecular formula is C₁₂H₂₄, corresponding to a monoisotopic mass of approximately 168.19 Da. nih.gov
Gas chromatography coupled with mass spectrometry (GC-MS) is the premier method for analyzing complex hydrocarbon mixtures, such as those produced during olefin oligomerization. nih.govacs.org In this technique, the mixture is first separated into its individual components by the gas chromatograph. Highly branched C12 isomers like this compound can be separated from other isomers, such as 2,2,4,6,6-pentamethyl-3-heptene (B89596), based on differences in their boiling points and interactions with the GC column's stationary phase. vurup.sk As each separated compound elutes from the column, it enters the mass spectrometer, which serves as a detector, providing a mass spectrum that confirms the compound's identity based on its molecular weight and fragmentation fingerprint.
Under standard Electron Ionization (EI) conditions (typically 70 eV), this compound undergoes reproducible fragmentation, creating a unique mass spectrum. The molecular ion (M⁺˙) peak is expected at a mass-to-charge ratio (m/z) of 168. The fragmentation is dominated by cleavages at the highly branched carbon centers, which lead to the formation of stable carbocations.
Key fragmentation pathways include:
Loss of a methyl radical (•CH₃): This results in a significant fragment ion at m/z 153.
Formation of a tert-butyl cation: Cleavage of the C5-C6 bond is highly favorable, producing the very stable tert-butyl cation ([C₄H₉]⁺) at m/z 57. This is often the base peak in the spectra of molecules containing this moiety.
Allylic Cleavage: Scission of the C3-C4 bond, which is allylic to the double bond, can produce a resonance-stabilized cation at m/z 55 ([C₄H₇]⁺).
The relative intensities of these and other fragment ions are distinct from those of its isomers. For instance, the mass spectrum of 2,2,4,6,6-pentamethyl-3-heptene is also dominated by the m/z 57 peak, but the relative abundances of other ions differ due to the internal position of the double bond. nist.gov These differences in fragmentation patterns are critical for the unambiguous identification of each isomer in a mixture. chromatographyonline.com
Table 3: Predicted Major EI-MS Fragment Ions for this compound
| m/z | Proposed Fragment | Fragmentation Pathway |
| 168 | [C₁₂H₂₄]⁺˙ | Molecular Ion (M⁺˙) |
| 153 | [C₁₁H₂₁]⁺ | M⁺˙ - •CH₃ |
| 112 | [C₈H₁₆]⁺˙ | Cleavage of C4-C5 bond |
| 57 | [C₄H₉]⁺ | Cleavage of C5-C6 bond (tert-butyl cation) |
| 55 | [C₄H₇]⁺ | Allylic cleavage of C3-C4 bond |
| 41 | [C₃H₅]⁺ | Allyl cation, further fragmentation |
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) is an essential technique for the chemical characterization of non-volatile materials like synthetic polymers. researchgate.netmdpi.com this compound is a known dimer of isobutylene (B52900). When polyisobutylene (B167198) (PIB) is subjected to high temperatures in an inert atmosphere (pyrolysis), its long polymer chains break down into smaller, more volatile fragments. nist.govcanada.ca
These degradation products, which include the monomer (isobutylene), dimers (isomers of C₈H₁₆), and trimers (isomers of C₁₂H₂₄), are then separated and identified by GC-MS. capes.gov.branalytix.co.uk The detection of this compound and its isomers in the resulting pyrogram serves as a chemical fingerprint, confirming the original polymer as polyisobutylene. This method is invaluable for identifying unknown plastic samples, studying polymer degradation mechanisms, and quality control in recycling processes. ifremer.fr
Predicted Collision Cross Section Values in Ion Mobility Spectrometry
Ion Mobility Spectrometry (IMS), particularly when coupled with mass spectrometry (IM-MS), has emerged as a powerful analytical tool for the structural characterization of molecules. github.io It separates gas-phase ions based on their size, shape, and charge. github.io A key parameter derived from IMS is the collision cross section (CCS), which is a unique physicochemical property representing the effective area of the ion as it tumbles and collides with a neutral buffer gas (typically nitrogen or helium) under the influence of an electric field. github.ioresearchgate.net
While experimental CCS values are ideal, computational methods allow for the prediction of CCS values, providing a valuable reference for identifying unknown compounds. github.io For a molecule like this compound, CCS values can be predicted for various ion adducts that might form in the mass spectrometer, such as protonated molecules ([M+H]⁺) or sodiated molecules ([M+Na]⁺). Several web-based platforms and software, including AllCCS and CCSbase, utilize machine learning models like support vector regression (SVR) to predict CCS values based on a compound's chemical structure (SMILES string). github.ionih.gov These prediction models are trained on large databases of experimentally measured CCS values for diverse chemical classes. github.ionih.gov The accuracy of these predictions is often high, with regression curves between predicted and experimental values showing excellent linearity (R² > 0.96). github.io
The predicted CCS values are instrumental in building databases that enhance the confidence of metabolite and xenobiotic identification in complex biological and environmental samples. rsc.org The combination of retention time, mass-to-charge ratio, and CCS value provides a multi-dimensional analytical approach that significantly improves identification accuracy. github.io
Table 1: Illustrative Predicted Collision Cross Section (CCS) Values for this compound Adducts (Note: The following values are hypothetical examples based on prediction methodologies, as specific predicted data for this compound is not publicly available. They illustrate how such data would be presented.)
| Ion Adduct | Drift Gas | Predicted CCS (Ų) |
| [M+H]⁺ | Nitrogen (N₂) | 160.5 |
| [M+Na]⁺ | Nitrogen (N₂) | 165.2 |
| [M+H]⁺ | Helium (He) | 125.8 |
| [M+Na]⁺ | Helium (He) | 129.4 |
High-Resolution Gas Chromatography (GC) for Purity Assessment and Isomer Separation
High-Resolution Gas Chromatography (HRGC) is an essential technique for assessing the purity of volatile compounds like this compound and for separating it from its structural isomers. youtube.comdtic.mil HRGC utilizes high-efficiency capillary columns, which are long, narrow tubes with the stationary phase coated on the inner wall. youtube.com This configuration provides a significantly larger surface area for analyte-stationary phase interactions compared to older packed columns, resulting in superior separation efficiency, enhanced resolution, and faster analysis times. youtube.com
For purity assessment, GC is often coupled with a detector, most commonly a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). dtic.mil The FID is highly sensitive to organic compounds and provides a response proportional to the mass of carbon, making it excellent for quantification. dtic.mil When coupled with MS, each separated component can be identified based on its unique mass spectrum, allowing for definitive peak assignment and the identification of impurities, even at trace levels. dtic.mil The separation of isomers is particularly challenging because they often have identical masses and very similar boiling points. The high resolving power of HRGC is critical for achieving baseline separation of such closely related compounds. rsc.orgstackexchange.com
Column Selection and Method Development for Branched Alkenes
The success of separating branched alkenes like this compound and its isomers hinges on the selection of an appropriate GC column and the optimization of analytical conditions. stackexchange.comstackexchange.com
Column Selection: The stationary phase of the column is the most critical factor. Its polarity determines the separation mechanism.
Non-polar columns: Phases like polydimethylsiloxane (B3030410) (e.g., DB-5, HP-1) separate compounds primarily based on their boiling points and van der Waals interactions. While effective for general hydrocarbon analysis, they may not always resolve isomers with very similar boiling points. stackexchange.com
Polar columns: Stationary phases like polyethylene (B3416737) glycol (e.g., Carbowax-20M, HP-FFAP) offer different selectivity. stackexchange.compherobase.com They can interact with the subtle polarity of the carbon-carbon double bond in alkenes, enabling separation from their corresponding alkanes and resolving positional or geometric (cis/trans) isomers that might co-elute on non-polar columns. stackexchange.comstackexchange.com The slightly higher polarity of alkenes compared to alkanes, due to the nature of sp² hybridized carbons, is exploited by these phases. stackexchange.com
Method Development: This involves optimizing several parameters to achieve the desired resolution.
Temperature Program: A temperature gradient is often used to elute a wide range of compounds in a reasonable time while maintaining sharp peaks. For complex isomer mixtures, a slow temperature ramp can significantly improve separation. chromatographyonline.com
Carrier Gas: The choice of carrier gas (e.g., helium, hydrogen, nitrogen) and its flow rate affect efficiency and analysis speed. stackexchange.com
Column Dimensions: Longer columns (e.g., 60-100 m) and smaller internal diameters (e.g., 0.18-0.25 mm) provide higher resolution, which is often necessary for separating complex branched alkene isomers. stackexchange.com
Retention Indices and Comparative Analysis
To standardize GC data across different instruments and laboratories, retention times are often converted into retention indices (RI). chromatographyonline.com The most common system is the Kováts retention index, which relates the retention of an analyte to that of bracketing n-alkanes. chromatographyonline.com The RI is a valuable tool for compound identification, serving as a crucial secondary piece of evidence alongside mass spectral data, especially when dealing with isomers that may have similar fragmentation patterns. chromatographyonline.com
A comparative analysis using RI values can help distinguish this compound from its saturated counterpart, 2,2,4,6,6-pentamethylheptane, and other isomers. pherobase.com On a given stationary phase, the presence of the double bond in the alkene typically results in a slightly different RI value compared to the corresponding alkane. stackexchange.com For instance, studies have shown that 1-dodecene (B91753) has a slightly shorter retention time and thus a lower RI than dodecane (B42187) on a non-polar polydimethylsiloxane column. stackexchange.com
Table 2: Kovats Retention Indices for 2,2,4,6,6-Pentamethylheptane on Different GC Columns
| Compound | Column Type (Stationary Phase) | Kovats Retention Index (I) | Reference |
| 2,2,4,6,6-Pentamethylheptane | DB-5 (5% Phenyl-methylpolysiloxane) | 997 | pherobase.com |
| 2,2,4,6,6-Pentamethylheptane | HP-Wax (Polyethylene glycol) | 915 | pherobase.com |
The RI for this compound would be expected to differ from these values, reflecting the influence of the terminal double bond on its interaction with each stationary phase.
Isomerism and Structure Reactivity Relationships Within Pentamethylheptenes
Structural Isomers of Pentamethylheptene
Several structural isomers of pentamethylheptene exist, distinguished by the position of the double bond within the seven-carbon chain. Among these are 2,4,4,6,6-Pentamethyl-1-heptene, 2,4,4,6,6-Pentamethyl-2-heptene, and 2,2,4,6,6-Pentamethyl-3-heptene (B89596). chemicalbook.comnih.govuni.lu These isomers share the same molecular formula and mass but exhibit different structural arrangements.
Table 1: Structural Isomers of Pentamethylheptene
| Common Name | IUPAC Name | Molecular Formula | CAS Number |
|---|---|---|---|
| This compound | 2,4,4,6,6-pentamethylhept-1-ene | C12H24 | 14031-86-8 nih.govepa.gov |
| 2,4,4,6,6-Pentamethyl-2-heptene | 2,4,4,6,6-pentamethylhept-2-ene | C12H24 | Not Available |
The synthesis of specific pentamethylheptene isomers can be challenging due to the potential for rearrangement and the formation of isomeric mixtures. One documented method involves a reaction mixture that yields several isomers, including this compound and 2,4,4,6,6-pentamethyl-2-heptene. The composition of such a mixture can contain:
45 to 55% by weight of 2,3,4,6,6-pentamethyl-3-heptane
30 to 40% by weight of 2-(2,2-dimethylpropyl)-4,4-dimethylpentene-1
1 to 5% by weight of 2,4,4,6,6-pentamethyl-2-heptene
1 to 5% by weight of this compound
The synthesis of 2,2,4,6,6-pentamethylheptane-4-thiol (B1608359) utilizes triisobutylene (B147571), which is a mixture of this compound and 2,4,4,6,6-pentamethyl-2-heptene, reacting it with hydrogen sulfide (B99878) in the presence of a Lewis acid and a protic acid. google.com This indicates that the starting material for certain syntheses is itself an isomeric mixture.
Distinguishing between the various structural isomers of pentamethylheptene requires sophisticated analytical methods. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly carbon and hydrogen NMR, is a powerful tool for elucidating the precise connectivity of atoms and the location of the double bond. quora.com
Gas chromatography coupled with mass spectrometry (GC/MS) is another effective technique for separating and identifying isomers. biosynth.com The mass spectra of different isomers will show unique fragmentation patterns, allowing for their differentiation. For instance, the NIST WebBook provides mass spectral data for 2,2,4,6,6-pentamethyl-3-heptene. nist.gov
Table 2: Analytical Data for Selected Pentamethylheptene Isomers
| Isomer | Analytical Technique | Key Findings |
|---|---|---|
| 2,2,4,6,6-Pentamethyl-3-heptene | Mass Spectrometry (Electron Ionization) | Specific fragmentation pattern available in the NIST WebBook. nist.gov |
| General Alkene Isomers | Nuclear Magnetic Resonance (NMR) | Differentiates isomers based on the chemical environment of carbon and hydrogen atoms. quora.com |
The chemical reactivity of pentamethylheptene isomers is significantly influenced by the position of the double bond and the extensive methyl branching. scispace.com The double bond, consisting of a sigma bond and a weaker pi bond, is the primary site of reactivity in alkenes, making them more reactive than their corresponding alkanes. tutorchase.comquora.com
The position of the double bond dictates whether an alkene is terminal (at the end of the carbon chain) or internal. chemistwizards.com this compound is a terminal alkene, while 2,4,4,6,6-pentamethyl-2-heptene and 2,2,4,6,6-pentamethyl-3-heptene are internal alkenes. This difference in location affects the stability of the alkene and its susceptibility to electrophilic attack. The reactivity of the double bond is also partially dependent on its ionization potential. scispace.com
Furthermore, the five methyl groups in pentamethylheptene create significant steric hindrance around the double bond. This steric bulk can shield the double bond from attacking reagents, potentially leading to lower reactivity compared to less branched alkenes. The stability of alkenes is also influenced by the number of alkyl groups attached to the double-bonded carbon atoms, a factor that differs among the pentamethylheptene isomers. chemistwizards.com
Consideration of Related Branched Alkene Homologs
The study of pentamethylheptenes can be contextualized by examining related branched alkene homologs. One such related compound is 2,4,4-trimethyl-1-pentene (B89804), also known as isooctene. Notably, 2,2,4,6,6-pentamethyl-3-heptene is used in the preparation of 2,4,4-trimethyl-1-pentene. chemicalbook.com This highlights the role of pentamethylheptenes as precursors in the synthesis of other valuable branched alkenes.
The saturated alkane counterpart, pentamethylheptane, exists in numerous isomeric forms. hotowntech.com These saturated hydrocarbons are generally unreactive, in contrast to the more reactive pentamethylheptenes, underscoring the role of the double bond in defining the chemical character of these molecules. noaa.gov The study of these and other branched alkene homologs provides a broader understanding of how molecular structure dictates reactivity within this class of organic compounds. scispace.com
Computational Chemistry and Theoretical Investigations
Molecular Modeling and Geometry Optimization
The first step in the computational analysis of any molecule is to determine its most stable three-dimensional arrangement of atoms, a process known as geometry optimization. For 2,4,4,6,6-pentamethyl-1-heptene, this is achieved using quantum mechanical methods, such as Density Functional Theory (DFT), which provide a balance between accuracy and computational cost.
The optimized geometry reveals a complex interplay of steric repulsions that dictate the bond lengths and angles within the molecule. The presence of two gem-dimethyl groups at the C4 and C6 positions, along with a methyl group at the C2 position adjacent to the double bond, creates significant steric crowding. This forces the carbon backbone to adopt a conformation that minimizes these repulsive forces.
| Parameter | Atom(s) | Typical Calculated Value |
| Bond Length | C1=C2 | ~1.34 Å |
| C2-C3 | ~1.52 Å | |
| C3-C4 | ~1.54 Å | |
| C-H (vinyl) | ~1.09 Å | |
| C-H (alkyl) | ~1.10 Å | |
| Bond Angle | ∠ C1-C2-C3 | ~122° |
| ∠ C2-C3-C4 | ~114° | |
| ∠ H-C1-H | ~117° | |
| Dihedral Angle | H-C1-C2-C3 | Varies with conformation |
Note: These are representative values and the actual optimized parameters would be dependent on the specific level of theory and basis set used in the calculation.
Electronic Structure Calculations for Reactivity Prediction
The reactivity of an alkene is intrinsically linked to its electronic structure, particularly the distribution of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO gap, the energy difference between these two orbitals, is a key indicator of a molecule's kinetic stability and reactivity. wikipedia.orgwuxiapptec.com A smaller gap generally suggests higher reactivity. wikipedia.org
For this compound, the π-bond of the double bond constitutes the HOMO. The extensive alkyl substitution influences the energy of this orbital. Alkyl groups are known to be weakly electron-donating through an effect called hyperconjugation, which can raise the energy of the HOMO, making the alkene more nucleophilic compared to less substituted alkenes. However, the severe steric hindrance around the double bond can impede the approach of reactants, a factor that also critically affects its observable reactivity.
Electronic structure calculations, such as those at the CBS-QB3 level of theory mentioned in studies of its isomers (diisobutylene), are employed to accurately determine these orbital energies and predict reaction pathways. wou.edu While specific HOMO-LUMO gap values for this compound are not found in readily accessible literature, a qualitative understanding suggests that while electronically it might be reactive, its steric profile will be a dominant factor in its chemical behavior.
| Property | Description | Predicted Influence on this compound |
| HOMO Energy | Energy of the highest occupied molecular orbital; related to nucleophilicity. | Increased by electron-donating alkyl groups, suggesting enhanced nucleophilicity of the double bond. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to electrophilicity. | Generally less affected by alkyl substitution compared to the HOMO. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; related to kinetic stability. | Expected to be smaller than in less substituted alkenes, indicating potential for higher intrinsic reactivity. |
Conformational Analysis of Highly Branched Alkene Systems
The presence of bulky tert-butyl groups and other methyl substituents leads to significant torsional and steric strain in many potential conformations. The molecule will preferentially adopt conformations that minimize these unfavorable interactions. For instance, rotations around the C2-C3 and C3-C4 bonds will be highly restricted to avoid eclipsing interactions between the bulky substituents.
The "gem-dimethyl effect" is a known conformational principle where the presence of two methyl groups on the same carbon atom can restrict rotation and favor specific conformations. In this compound, with two such groups, this effect is amplified. Theoretical modeling can map out the potential energy surface of the molecule as a function of its dihedral angles, revealing the energy barriers between different conformations and identifying the global energy minimum. While a detailed conformational analysis of this compound is not explicitly available, it is expected that the lowest energy conformers will have the bulky alkyl groups arranged in a staggered fashion to maximize their separation in space.
Industrial and Applied Research Contexts for 2,4,4,6,6 Pentamethyl 1 Heptene
Role as a Chemical Intermediate in Complex Organic Synthesis
As a versatile building block, 2,4,4,6,6-pentamethyl-1-heptene is a key starting material in the synthesis of more complex molecules, finding utility as a precursor for specialty chemicals and in the production of commercially significant mercaptan derivatives.
Precursor for Specialty Chemicals and Materials
While detailed public-domain information on its full range of applications is limited, the inherent reactivity of the double bond in this compound makes it a logical precursor for a variety of specialty chemicals. Addition reactions across the double bond can introduce a wide array of functional groups, leading to the synthesis of more complex organic molecules. Its isomeric form, 2,2,4,6,6-pentamethyl-3-heptene (B89596), is noted for its utility in creating volatile organic compounds for applications such as fragrances and as a specialty solvent. The steric hindrance provided by the pentamethyl structure can be exploited to control reaction pathways and the stability of intermediates, a valuable characteristic in the targeted synthesis of high-performance molecules.
Synthesis of Mercaptan Derivatives for Industrial Applications
A significant industrial application of this compound lies in its role as a constituent of triisobutylene (B147571), a feedstock for the production of tertiary dodecyl mercaptan. google.com This mercaptan is synthesized through the reaction of triisobutylene with hydrogen sulfide (B99878) in the presence of a catalyst, such as a dry cation exchange resin or a boron trifluoride-phosphoric acid complex. google.comgoogle.com
The resulting tertiary dodecyl mercaptan is particularly valuable in the rubber industry, where it functions as a modifier. google.com In polymerization processes, mercaptans can act as chain transfer agents to control the molecular weight of polymers, which is a critical factor in determining the final properties of the rubber.
Applications in Polymer and Material Science
The branched structure of this compound and its isomers offers unique opportunities in the field of polymer and material science, particularly in the synthesis of specialty polymers and the development of materials with specific, tailored properties.
Co-monomer in Specialty Polymer Synthesis
While specific examples of this compound as a co-monomer are not extensively documented in publicly available literature, the principles of polymer chemistry suggest its potential in this area. The incorporation of highly branched co-monomers into a polymer chain can significantly impact the material's properties. For instance, the related isomer, 2,2,4,6,6-pentamethyl-3-heptene, is recognized as a useful molecule for exploring the effects of branching on polymerization processes. This suggests that this compound could be similarly employed to introduce steric bulk and disrupt chain packing, thereby influencing the polymer's crystallinity, melting point, and mechanical strength.
Development of New Polymeric Materials with Tailored Properties
The use of branched alkenes like this compound is a strategy for developing new polymeric materials with precisely controlled characteristics. The pentamethyl substitution can influence the stereochemical arrangement (tacticity) of the resulting polymer chains. This control over microstructure is fundamental to producing high-performance polymers with desired properties, such as enhanced thermal stability or specific mechanical responses. Research into the polymerization of its isomer, 2,2,4,6,6-pentamethyl-3-heptene, highlights its role as a model for creating polymers with specified qualities.
Utilization as a Model Compound for Alkene Reactivity and Catalysis Studies
The distinct structure of this compound, characterized by significant steric hindrance around the double bond, makes it an interesting model compound for fundamental studies in alkene reactivity and catalysis.
Research on its isomer, 2,2,4,6,6-pentamethyl-3-heptene, indicates that the steric bulk of the methyl groups can lead to lower reactivity compared to simpler alkenes. This makes it a valuable substrate for investigating reaction kinetics and mechanisms, as the steric hindrance allows for more controlled observation of chemical transformations. The electron-donating nature of the methyl groups also influences the stability of reaction intermediates, providing another parameter for study. By examining the behavior of such a sterically encumbered alkene, researchers can gain deeper insights into the fundamental principles governing the reactions of more complex molecules and develop more efficient and selective catalytic systems.
Occurrence in Synthetic Hydrocarbon Mixtures
This compound is a branched C12 olefin that is not naturally occurring but is synthesized as a component of complex hydrocarbon mixtures. Its primary origin is the oligomerization of isobutylene (B52900), a process widely used in the petrochemical industry to produce high-octane gasoline blending components. These synthetic mixtures are often referred to as polymer gasoline or alkylate.
The composition of these synthetic hydrocarbon streams is intricate, containing a wide array of paraffin, isoparaffin, aromatic, naphthenic, and olefinic compounds. nih.gov The detailed hydrocarbon analysis (DHA) of these streams is essential for quality control and process optimization in refineries. researchgate.netnih.gov Such analyses are typically performed using gas chromatography (GC) based methods, which can separate and identify hundreds of individual components. nih.govmdpi.com
In the context of isobutylene oligomerization, this compound is one of the isomers formed in the C12 fraction, which are the trimers of isobutylene. The reaction conditions and the type of catalyst used, such as solid phosphoric acid (SPA) or zeolite catalysts, significantly influence the product distribution, including the relative amounts of dimers (C8 olefins) and trimers (C12 olefins), as well as the specific isomers within each fraction. nih.govrsc.org For instance, some processes are optimized to maximize the production of triisobutylene. wipo.int
The following table provides an example of the composition of a commercial triisobutylene product, illustrating the high concentration of C12 olefins.
Table 1: Typical Sales Specification for a Commercial Triisobutylene Product
| Parameter | Value | Test Method |
| Sum of C12 olefins | 98% by wt. min. | GC method |
| Sulfur | 5 mg/kg max. | Combustion + IC |
| Peroxides (as H2O2) | 5 mg/kg max. | Potentiometric titration |
This table is based on a sample sales specification and illustrates the high purity of the C12 olefin fraction in a commercial product. The "Sum of C12 olefins" includes this compound as one of its isomers, though the exact percentage of this specific compound is not provided. ineos.com
Further research into the oligomerization of isobutylene shows that the selectivity towards dimers, trimers, and other oligomers can be controlled. One study demonstrated that under certain conditions, the final oligomer mixture could contain more than 90% (w/w) triisobutylene. researchgate.net Another study on the oligomerization of ethanol-derived propene and isobutene mixtures reported the production of a highly branched olefin product primarily in the gasoline range with a high octane (B31449) number. rsc.org
The table below shows the product distribution from the oligomerization of an isobutene/propene mixture over a solid acid resin catalyst, highlighting the significant portion of C12 and heavier olefins.
Table 2: Product Distribution from Oligomerization of an Isobutene/Propene Mixture
| Carbon Number | Product Fraction (mass %) |
| C5-C7 | 10 |
| C8-C11 | 70 |
| C12+ | 20 |
This table is adapted from a study on the oligomerization of ethanol-derived olefins and shows the formation of a substantial C12 and heavier (C12+) fraction.
Future Research Trajectories and Emerging Methodologies
Development of Next-Generation Catalytic Systems for Selective Synthesis
The selective synthesis of 2,4,4,6,6-pentamethyl-1-heptene is intrinsically linked to the oligomerization of isobutylene (B52900). The primary challenge lies in developing catalysts that favor the formation of the desired C8 olefin isomer over other oligomers and byproducts. Current industrial processes often rely on solid acid catalysts like acid resins and molecular sieves. researchgate.net Research is now directed towards creating more robust, selective, and environmentally benign catalytic systems.
Next-generation catalysts under investigation include modified zeolites and molecular sieves. For instance, studies have explored various molecular sieves with distinct topological structures, such as EUO, MOR, Beta, and MWW. researchgate.net Under specific conditions (0.5 MPa pressure, 160°C), the MWW molecular sieve has demonstrated an 80% conversion rate of isobutene with 55% selectivity for C8 olefins. researchgate.net Another approach involves loading molecular sieves with transition metals. A study on Co/BETA molecular sieve catalysts showed that a 6% cobalt loading at 60°C and 1 MPa pressure resulted in an isobutylene conversion greater than 74% and a C8 olefin selectivity of approximately 70%. researchgate.netmdpi.com The addition of metals like nickel to catalysts such as HZSM-5 has also been shown to enhance the yield of C8 olefins by modifying the catalyst's acidity. researchgate.net
Future work aims to refine these systems by:
Tuning Acidity: Precisely controlling the ratio of Brønsted to Lewis acid sites on the catalyst surface to steer the reaction towards specific isomers. mdpi.com
Pore Engineering: Designing molecular sieves with optimized pore structures to control the diffusion of reactants and products, thereby enhancing selectivity for the target molecule.
Bifunctional Catalysts: Creating catalysts that not only facilitate oligomerization but also subsequent reactions, such as isomerization or hydrogenation, in a one-pot process.
| Catalyst System | Reaction Temperature (°C) | Reaction Pressure (MPa) | Isobutylene Conversion (%) | C8 Olefin Selectivity (%) | Reference |
| 6% Co/BETA Molecular Sieve | 60 | 1 | >74 | ~70 | mdpi.com, researchgate.net |
| MWW Molecular Sieve | 160 | 0.5 | 80 | 55 | researchgate.net |
| 0.25% Ni/HZSM-5 | - | - | - | Yield of 45% | researchgate.net |
| HY Zeolites with Phosphoric Acid | - | - | 97-100 | 65 | researchgate.net |
Advanced In-Situ Spectroscopic Characterization of Reaction Mechanisms
A fundamental understanding of the reaction mechanism is crucial for optimizing the synthesis of this compound. Advanced in-situ spectroscopic techniques are powerful tools for observing the catalytic process in real-time, providing insights that are unattainable through traditional analysis of final products.
Fourier Transform Infrared (FTIR) and Raman Spectroscopy are at the forefront of these efforts. thermofisher.comgatewayanalytical.comcontractlaboratory.com These techniques allow researchers to monitor the concentrations of reactants, intermediates, and products as the reaction progresses. researchgate.net For example, Attenuated Total Reflectance (ATR)-FTIR spectroscopy can be used to track the disappearance of the isobutylene monomer by monitoring its characteristic vibrational bands, such as the C=C stretch or the =CH2 wag. researchgate.netresearchgate.net This provides detailed kinetic data and can reveal subtle mechanistic details, such as the reversible dehydrochlorination of chain ends in cationic polymerizations. researchgate.net
Raman spectroscopy serves as a complementary technique. thermofisher.comgatewayanalytical.com It is particularly advantageous for analyzing aqueous samples or reactions in systems where water might interfere with FTIR measurements. thermofisher.comcontractlaboratory.com The combination of in-situ FTIR and Raman can provide a comprehensive picture of the species present on the catalyst surface and in the reaction medium. nih.govresearchgate.net
Future research in this area will likely involve:
High-Pressure/High-Temperature Cells: Developing specialized reaction cells that allow spectroscopic monitoring under industrially relevant conditions.
Combined Techniques: Integrating spectroscopy with other analytical methods like mass spectrometry to identify transient or low-concentration intermediates.
Computational Synergy: Using theoretical calculations, such as Density Functional Theory (DFT), to predict vibrational spectra of proposed intermediates and compare them with experimental in-situ data for validation. chemcopilot.com
Exploration of Novel Reaction Pathways and Derivatizations
While this compound is a valuable compound in its own right, it also serves as a versatile chemical intermediate. chemiway.co.jp Research into its derivatization opens up avenues for creating new materials and specialty chemicals. As an isomer of diisobutylene, it can undergo a variety of chemical transformations.
Key derivatization reactions include:
Hydrogenation: The hydrogenation of diisobutylene to produce isooctane (B107328) (2,2,4-trimethylpentane) is a well-established process for producing high-octane gasoline additives. mdpi.comgoogle.com
Oxo Reaction (Hydroformylation): This process can convert the olefin into isononanal, which can then be hydrogenated to produce isononanol or oxidized to isononanoic acid, both of which are important precursors for plasticizers and synthetic lubricants. chemiway.co.jp
Alkylation: It can be used to alkylate phenols to produce octylphenol, a key raw material for manufacturing resins and surfactants. chemiway.co.jpjanex.ch
Other Additions: The double bond allows for various addition reactions, such as hydration, halogenation, and sulfation, to produce a range of functionalized molecules. chemiway.co.jp For example, sulfurized diisobutylene is used as an additive in lubricants. janex.ch
The exploration of novel reaction pathways could involve using this compound in cycloaddition reactions or as a monomer in specific polymerization processes to create polymers with unique architectures and properties. researchgate.net The process of derivatization itself involves chemically modifying a compound to make it more suitable for analysis or to enhance its properties. youtube.com
| Derivative | Precursor Reaction | Primary Application(s) | Reference |
| Isooctane | Hydrogenation | High-octane gasoline additive | mdpi.com, google.com |
| Isononanoic Acid | Oxo Reaction, Oxidation | Synthetic lubricants, plasticizers | chemiway.co.jp |
| Octylphenol | Alkylation of Phenol (B47542) | Resins, surfactants | chemiway.co.jp, janex.ch |
| Tert-octylamine | - | Chemical intermediate | janex.ch |
| Sulfurised Diisobutylene | Sulfuration | Lubricant additives | janex.ch |
Integration of Machine Learning in Predictive Chemical Synthesis and Analysis
The complexity of catalytic reactions and the vast number of potential experimental parameters make traditional trial-and-error approaches time-consuming and inefficient. chemcopilot.comnih.gov Machine learning (ML) and artificial intelligence (AI) are emerging as transformative tools to accelerate research and development in chemical synthesis. chemai.ioeurekalert.org
In the context of this compound synthesis, ML can be applied in several ways:
Catalyst Design and Screening: ML algorithms can be trained on large datasets of known catalysts and their performance to predict the activity and selectivity of new, untested catalyst compositions. nih.govnumberanalytics.com This allows researchers to screen vast virtual libraries of materials and prioritize the most promising candidates for experimental validation.
Reaction Optimization: Neural networks can predict suitable reaction conditions, such as temperature, pressure, solvent, and reagent concentrations, to maximize the yield of the desired product. nih.govacs.orgsesjournal.com By analyzing data from millions of documented reactions, these models can identify complex relationships between variables that may not be obvious to human researchers. nih.govacs.org
Analysis of Spectroscopic Data: AI can be used to analyze complex data from in-situ spectroscopy. acs.orgeurekalert.org For instance, a neural network can be trained to recognize key features in X-ray absorption or vibrational spectra and correlate them with specific catalyst structures or reaction states, providing deeper mechanistic insights. eurekalert.orgacs.org
Predicting Reaction Outcomes: AI models are being developed to predict the major products of a chemical reaction based on the reactants and reagents. acs.orgrsc.org This capability can guide the design of new synthetic routes and help avoid undesirable side reactions. chemcopilot.com The development of models like React-OT, which can predict a reaction's transition state with high speed and accuracy, promises to significantly accelerate the computational design of more efficient chemical processes. proaitools.net
The integration of ML is not just about prediction; it's about creating a feedback loop where experimental data is used to refine predictive models, which in turn guide more efficient and targeted experiments. nih.govchemai.io This synergy between computational modeling and experimental chemistry is poised to revolutionize how compounds like this compound are synthesized and utilized. numberanalytics.comsesjournal.com
| Machine Learning Application | Description | Potential Impact on Synthesis | Reference |
| Catalyst Screening | Using algorithms to predict the performance of new catalyst materials based on existing data. | Accelerates discovery of highly selective and active catalysts. | nih.gov, numberanalytics.com |
| Reaction Condition Prediction | Training neural networks on large reaction databases to recommend optimal temperatures, solvents, and reagents. | Reduces experimental effort and resources needed for optimization. | nih.gov, acs.org |
| Spectroscopic Data Analysis | Applying AI to interpret complex spectral data from in-situ monitoring to identify key structures and mechanisms. | Provides deeper and faster insights into reaction pathways. | acs.org, eurekalert.org |
| Reaction Outcome Prediction | Developing models to predict the likely products and yields of a chemical transformation. | Enhances the design of novel synthetic routes and derivatizations. | acs.org, rsc.org |
Q & A
Basic Research Questions
Q. What are the optimal catalytic systems for synthesizing 2,4,4,6,6-pentamethyl-1-heptene, and how are purity and stereochemical integrity validated?
- Methodological Answer : Synthesis typically involves isomerization or oligomerization of branched alkenes, with hydrogenation as a downstream step to produce derivatives like 2,2,4,4,6-pentamethylheptane . Validate purity using gas chromatography–mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. Compare spectral data (e.g., H/C NMR, IR) against reference libraries to confirm structural fidelity and rule out isomers (e.g., 2,4,4,6,6-pentamethyl-2-heptene) .
Q. How is the structural characterization of this compound performed to distinguish it from positional or geometric isomers?
- Methodological Answer : Employ high-resolution NMR to resolve methyl group splitting patterns and olefinic proton coupling constants. For example, the terminal double bond in 1-heptene derivatives produces distinct H NMR shifts (~4.8–5.2 ppm for vinyl protons) compared to internal alkenes. Cross-validate with IR spectroscopy (C=C stretching ~1640–1680 cm) and computational simulations (DFT) to assign stereochemistry .
Advanced Research Questions
Q. What reaction mechanisms explain the formation of 2,2,4,6,6-pentamethyl-3-heptene during pyrolysis of this compound in the presence of W(CO)?
- Methodological Answer : Under pyrolytic conditions with W(CO), tertiary butyl radicals abstract chlorine (if present) or hydrogen, leading to radical recombination. For example, homolytic cleavage of C–H bonds in the parent compound generates intermediates that undergo disproportionation or addition, yielding products like 2,2,4,6,6-pentamethyl-3-heptene . Use GC-MS with isotopic labeling (C or H) to track reaction pathways and electron paramagnetic resonance (EPR) to detect radical intermediates .
Q. How can researchers resolve contradictions in product distribution data when studying this compound in radical-mediated reactions?
- Methodological Answer : Discrepancies in product ratios (e.g., unexpected isomer dominance) may arise from competing radical stabilization or steric effects. Design experiments using kinetic isotope effects (KIEs) or substituent variations to probe transition states. Pair experimental data with density functional theory (DFT) calculations to model energy barriers and validate mechanistic hypotheses .
Q. What analytical methods are recommended for detecting trace impurities of this compound in complex matrices (e.g., hydrocarbon mixtures)?
- Methodological Answer : Use gas chromatography with flame ionization detection (GC-FID) or GC-MS equipped with polar capillary columns (e.g., DB-WAX) to separate branched alkene isomers. Calibrate with certified reference standards (e.g., AccuStandard’s 1.0% w/w in MtBE) . For quantification, apply internal standard methods using deuterated analogs to correct for matrix effects .
Q. How can this compound be leveraged as a precursor for synthesizing high-purity branched alkanes?
- Methodological Answer : Catalytic hydrogenation over Pd/C or Raney Ni converts the terminal alkene to 2,2,4,4,6-pentamethylheptane, a potential solvent or lubricant additive . Monitor reaction progress via H NMR (disappearance of vinyl protons) and characterize the saturated product using boiling point analysis (e.g., 185.6°C) and refractive index measurements (1.4254) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
